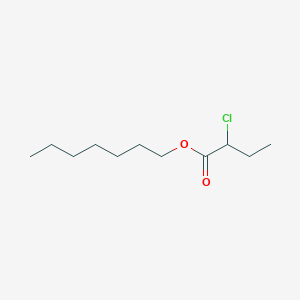
2-Methylcyclotridec-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclotridec-3-en-1-one is an organic compound with the molecular formula C14H24O. It is a cyclic ketone with a methyl group attached to the 2nd carbon of the cyclotridecene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclotridec-3-en-1-one typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the cyclotridecene ring. The reaction conditions often require a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to promote the cyclization and subsequent functionalization of the compound. These methods are designed to maximize yield and minimize by-products, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclotridec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group and the double bond in the cyclotridecene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Methylcyclotridec-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylcyclotridec-3-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclotridecanone: A similar cyclic ketone without the methyl group.
Cyclododecanone: A smaller ring ketone with similar properties.
Cyclohexanone: A much smaller ring ketone, often used as a solvent and in chemical synthesis.
Uniqueness
2-Methylcyclotridec-3-en-1-one is unique due to its larger ring size and the presence of both a double bond and a methyl group. These structural features confer distinct chemical reactivity and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88018-72-8 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2-methylcyclotridec-3-en-1-one |
InChI |
InChI=1S/C14H24O/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(13)15/h9,11,13H,2-8,10,12H2,1H3 |
Clé InChI |
GASPUMQDUNPKRU-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
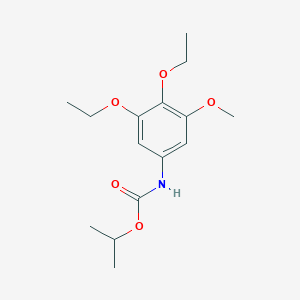

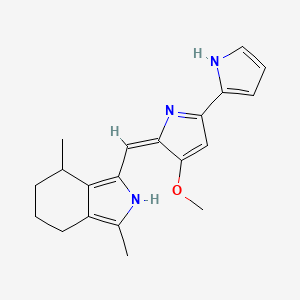
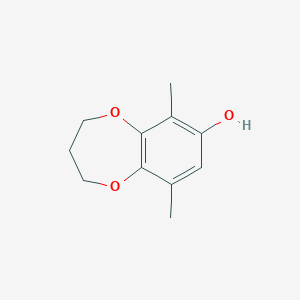
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
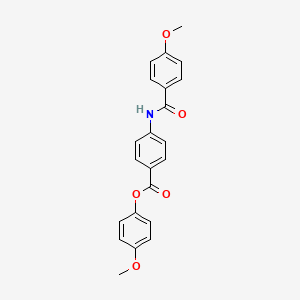
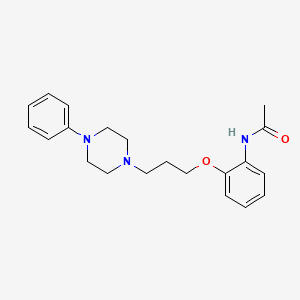
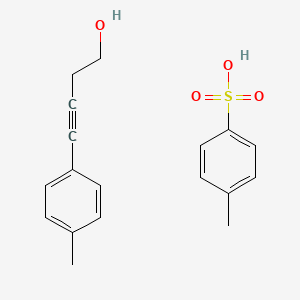

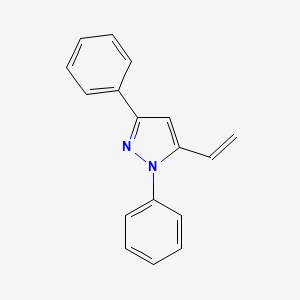
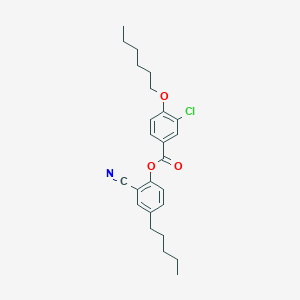
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
